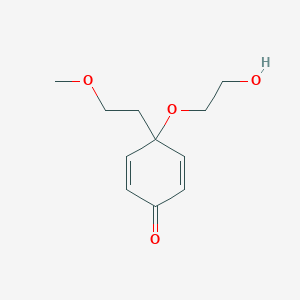![molecular formula C23H24N2 B12624404 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine CAS No. 917807-61-5](/img/structure/B12624404.png)
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a phenyl-ethyl-pyrrolidine moiety
Preparation Methods
The synthesis of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving aldehydes and ammonia or amines.
Final Coupling: The final step involves coupling the pyrrolidine-phenyl moiety with the pyridine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrogenation: Catalytic hydrogenation can reduce double bonds or aromatic rings in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl and pyridine rings contribute to the compound’s overall stability and specificity by fitting into the active sites of target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar pyrrolidine ring but differs in the presence of a nitrile group instead of a pyridine ring.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound lacks the pyridine ring and has a ketone group instead.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of this compound lies in its combination of the pyridine, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
917807-61-5 |
|---|---|
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[4-(1-phenyl-2-pyrrolidin-1-ylethyl)phenyl]pyridine |
InChI |
InChI=1S/C23H24N2/c1-2-6-21(7-3-1)23(18-25-16-4-5-17-25)22-10-8-19(9-11-22)20-12-14-24-15-13-20/h1-3,6-15,23H,4-5,16-18H2 |
InChI Key |
QOQACPLJZUULDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)



![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
